![molecular formula C10H18ClNO3 B2367227 Methyl (3S,4aR,8aS)-2,3,4,4a,5,7,8,8a-octahydro-1H-pyrano[4,3-b]pyridine-3-carboxylate;hydrochloride CAS No. 2378490-32-3](/img/structure/B2367227.png)
Methyl (3S,4aR,8aS)-2,3,4,4a,5,7,8,8a-octahydro-1H-pyrano[4,3-b]pyridine-3-carboxylate;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Methyl (3S,4aR,8aS)-2,3,4,4a,5,7,8,8a-octahydro-1H-pyrano[4,3-b]pyridine-3-carboxylate;hydrochloride is a useful research compound. Its molecular formula is C10H18ClNO3 and its molecular weight is 235.71. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Methyl (3S,4aR,8aS)-2,3,4,4a,5,7,8,8a-octahydro-1H-pyrano[4,3-b]pyridine-3-carboxylate;hydrochloride is a compound with significant biological activity that has garnered attention in pharmacological research. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on available literature.
- Molecular Formula : C₁₀H₁₈ClNO₃
- Molecular Weight : 235.71 g/mol
- CAS Number : 2378490-32-3
Research indicates that compounds similar to Methyl (3S,4aR,8aS)-2,3,4,4a,5,7,8,8a-octahydro-1H-pyrano[4,3-b]pyridine derivatives exhibit interactions with various neurotransmitter systems. For instance:
- Opioid Receptor Interaction : Some studies have shown that related octahydroisoquinoline derivatives act as opioid receptor antagonists. These compounds can selectively bind to kappa opioid receptors (KOR), exhibiting high selectivity over mu and delta receptors. This selectivity is crucial for developing analgesics with reduced side effects associated with traditional opioids .
Antagonistic Effects
The compound's structural analogs have demonstrated antagonistic properties at opioid receptors. For example:
- Kappa Opioid Receptor Antagonism : In vitro assays revealed that certain derivatives possess potent antagonist activity at KORs. The conformation of the 3-hydroxyphenyl group in these compounds plays a pivotal role in their biological activity .
Enantioselective Catalysis
Research has also explored the use of Methyl (3S,4aR,8aS)-2,3,4,4a,5,7,8,8a-octahydro-1H-pyrano[4,3-b]pyridine derivatives in enantioselective catalysis. Coordination compounds formed from these derivatives have been tested for their ability to catalyze reactions such as:
- Nitroaldol Addition : These compounds showed varying degrees of enantioselectivity in catalyzing the reaction between nitromethane and substituted benzaldehydes .
Study 1: Opioid Receptor Antagonism
A study published in the Journal of Medicinal Chemistry evaluated a series of N-substituted octahydroisoquinolines for their antagonist properties at opioid receptors. The findings indicated that certain configurations led to significant KOR antagonism with selectivity ratios favoring KOR over other receptors .
Study 2: Enantioselective Catalysis
In another research endeavor focusing on coordination chemistry involving Methyl (3S,4aR,8aS)-2,3,4,4a,5,7,8,8a-octahydro-1H-pyrano[4,3-b]pyridine derivatives as catalysts for nitroaldol reactions demonstrated moderate enantioselective performance. The study highlighted the importance of steric and electronic factors in determining catalytic efficiency .
Summary Table of Biological Activities
Activity Type | Description |
---|---|
Opioid Receptor Antagonism | Potent antagonism at kappa opioid receptors with selectivity over mu/delta |
Enantioselective Catalysis | Moderate enantioselectivity in nitroaldol reactions |
Eigenschaften
IUPAC Name |
methyl (3S,4aR,8aS)-2,3,4,4a,5,7,8,8a-octahydro-1H-pyrano[4,3-b]pyridine-3-carboxylate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3.ClH/c1-13-10(12)7-4-8-6-14-3-2-9(8)11-5-7;/h7-9,11H,2-6H2,1H3;1H/t7-,8-,9-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCPQCCHXWPTJAA-YWUTZLAHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2COCCC2NC1.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1C[C@H]2COCC[C@@H]2NC1.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.